2,4-Difluorophenyl (9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl) ether
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Overview
Description
2,4-Difluorophenyl (9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl) ether is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The compound features a unique combination of fluorinated phenyl and triazolopyrimidine moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluorophenyl (9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl) ether typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include β-enaminoester and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorophenyl (9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl) ether can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
2,4-Difluorophenyl (9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl) ether has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Difluorophenyl (9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl) ether involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application being studied .
Comparison with Similar Compounds
2,4-Difluorophenyl (9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl) ether can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure and have diverse pharmacological activities.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines: These compounds are also studied for their anticancer properties and have similar synthetic routes.
The uniqueness of this compound lies in its specific combination of fluorinated phenyl and triazolopyrimidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12F2N4OS |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[(2,4-difluorophenoxy)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C17H12F2N4OS/c18-9-4-5-12(11(19)6-9)24-7-14-21-16-15-10-2-1-3-13(10)25-17(15)20-8-23(16)22-14/h4-6,8H,1-3,7H2 |
InChI Key |
YRAOFYOWSBGMGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)COC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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